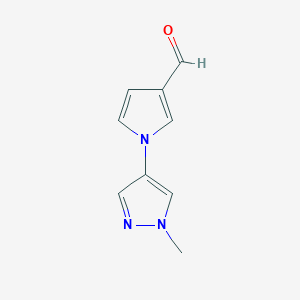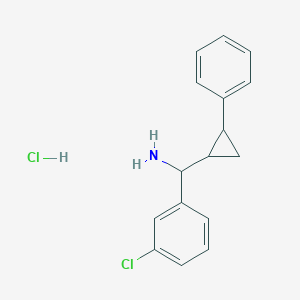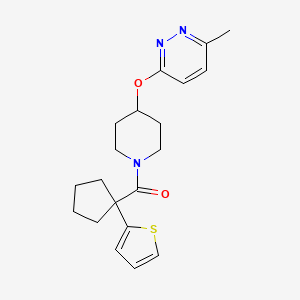![molecular formula C18H24N2O3 B2710793 N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide CAS No. 2224489-41-0](/img/structure/B2710793.png)
N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of phenoxy acetamide derivatives, which are known for their diverse biological activities . This compound is characterized by its unique molecular structure, which includes a cycloheptyl group, an oxoazetidinyl moiety, and a phenoxy acetamide backbone.
Preparation Methods
The synthesis of N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy acetamide backbone: This step involves the reaction of a suitable phenol derivative with chloroacetic acid or its derivatives under basic conditions to form the phenoxy acetic acid intermediate.
Introduction of the oxoazetidinyl moiety: The oxoazetidinyl group can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the cycloheptyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy acetamide moiety, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Biological Studies: It can be used in studies investigating the biological activity of phenoxy acetamide derivatives, including their effects on various cellular processes.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets within the cell. The oxoazetidinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenoxy acetamide backbone may also contribute to the compound’s overall biological activity by interacting with other cellular components .
Comparison with Similar Compounds
N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide can be compared with other phenoxy acetamide derivatives, such as:
N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group, which may result in different biological activities.
N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]butyramide: This derivative has a butyramide group, which may also affect its biological properties.
Properties
IUPAC Name |
N-cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(19-14-6-3-1-2-4-7-14)13-23-16-9-5-8-15(12-16)20-11-10-18(20)22/h5,8-9,12,14H,1-4,6-7,10-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGYPGSTFMKXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=CC(=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2710713.png)

![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2710715.png)

![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)
![3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2710719.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)





